REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:7][CH3:8])=[N:4][NH:5][CH:6]=1.CC1C=CC(S(O[CH:20]2[CH2:29][CH2:28][C:23]3([O:27][CH2:26][CH2:25][O:24]3)[CH2:22][CH2:21]2)(=O)=O)=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].N1C=CC=N1>CN(C=O)C>[O:24]1[C:23]2([CH2:28][CH2:29][CH:20]([N:5]3[CH:6]=[C:2]([I:1])[C:3]([O:7][CH3:8])=[N:4]3)[CH2:21][CH2:22]2)[O:27][CH2:26][CH2:25]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.783 g
|
Type
|
reactant
|
Smiles
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IC=1C(=NNC1)OC
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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CC1=CC=C(C=C1)S(=O)(=O)OC1CCC2(OCCO2)CC1
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Name
|
Cs2CO3
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
26.1 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1N=CC=C1
|
Name
|
|
Quantity
|
0.437 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC1CCC2(OCCO2)CC1
|
Name
|
Cs2CO3
|
Quantity
|
0.683 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to 100° C. for an additional 16 h
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc (100 mL) and H2O (25 mL)
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Type
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CUSTOM
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Details
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separated
|
Type
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EXTRACTION
|
Details
|
The aqueous was re-extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with H2O (3×25 mL), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
resulting in 1.29 g of a crude orange oil/solid mixture
|
Type
|
CUSTOM
|
Details
|
The crude was crystallized from MeOH
|
Type
|
FILTRATION
|
Details
|
the white crystals were filtered through a fritted funnel
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)N2N=C(C(=C2)I)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |